molecular formula C20H20BrNO5 B214333 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214333
M. Wt: 434.3 g/mol
InChI Key: JBPCBTDPPHSFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD-7880, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression and are involved in a variety of cellular processes. By inhibiting HDACs, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one may alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, modulation of neurotransmitter activity, and alteration of gene expression patterns. In addition, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have low toxicity in vitro, suggesting that it may be a safe and effective tool compound for use in research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potential as a tool compound for use in research. Its low toxicity and ability to modulate gene expression patterns make it a valuable tool for investigating the biological mechanisms underlying various diseases. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research involving 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of novel anticancer drugs based on its structure and mechanism of action. In addition, further research is needed to fully understand the potential applications of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in neuroscience and drug discovery. Finally, future studies may focus on optimizing the synthesis method for 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one to improve its yield and purity.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions, starting with the condensation of 3,4-dimethoxyphenylacetic acid with ethyl bromoacetate to form the corresponding ester. The ester is then subjected to a series of reactions, including hydrolysis, bromination, and cyclization, to yield the final product. The synthesis of 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been described in detail in a number of scientific publications.

Scientific Research Applications

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have potential applications in a variety of research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders. Finally, 5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used as a tool compound in drug discovery efforts, allowing researchers to better understand the biological mechanisms underlying various diseases.

properties

Product Name

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20BrNO5

Molecular Weight

434.3 g/mol

IUPAC Name

5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H20BrNO5/c1-4-22-15-7-6-13(21)10-14(15)20(25,19(22)24)11-16(23)12-5-8-17(26-2)18(9-12)27-3/h5-10,25H,4,11H2,1-3H3

InChI Key

JBPCBTDPPHSFEE-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.